molecular formula C7H12N4O B1530641 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 1415719-49-1

5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B1530641
M. Wt: 168.2 g/mol
InChI Key: RIFQSZRERIEYTR-UHFFFAOYSA-N
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Description

“5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of “5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

Anti-Tumor Agents : A study by Nassar et al. (2015) outlines the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives from a similar carbohydrazide precursor, showing significant anti-tumor effects in various cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7) through a series of cyclocondensation reactions. These derivatives have been supported by X-Ray crystallographic data, highlighting their potential as anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).

Anti-HSV-1 and Cytotoxic Activities : Research conducted by Dawood et al. (2011) led to the synthesis of pyrazole- and isoxazole-based heterocycles, including derivatives of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide, which exhibited promising antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities, showcasing the versatility of carbohydrazide derivatives in developing antiviral and anticancer compounds (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Molecular Modeling and Docking Studies

Vibrational Spectroscopic Investigations : Pillai et al. (2017) focused on N′-diphenylmethylidene derivatives of a similar carbohydrazide, conducting extensive quantum chemical studies and molecular docking to analyze its stability and potential inhibitor properties for CDK2s. This research underscores the importance of carbohydrazide derivatives in the development of molecules with specific biological activities (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).

Material Science and Chemistry

Magneto-Structural Correlations : A study by Roy et al. (2009) explored pyrazole-based polydentate Schiff base ligands derived from a similar compound, leading to the formation of tetracopper(II) 2 x 2 homoleptic rectangular grids. This work reveals the compound's application in creating materials with specific magnetic properties, contributing to the field of material science and magnetochemistry (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).

Antimicrobial Activities : Aly (2016) synthesized heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, exhibiting moderate to high antimicrobial activity against various microorganisms, indicating the potential of carbohydrazide derivatives in developing new antimicrobial agents (Aly, 2016).

properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)10-11(5)2/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFQSZRERIEYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189303
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

CAS RN

1415719-49-1
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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